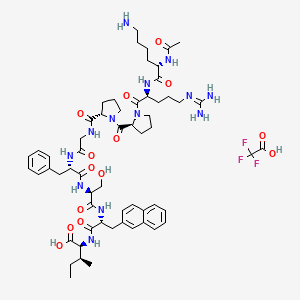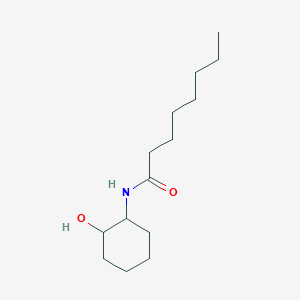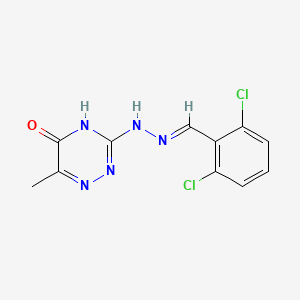
Einecs 260-276-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 260-276-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of plastics, rubbers, and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the continuous reaction of acetone cyanohydrin with hydrazine hydrate in a reactor. The reaction mixture is then cooled, and the product is separated and purified through filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various types of reactions, including:
Decomposition: Upon heating, it decomposes to form free radicals and nitrogen gas.
Radical Polymerization: It acts as a radical initiator in polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
Decomposition: The decomposition reaction typically occurs at temperatures above 60°C.
Radical Polymerization: It is commonly used in the presence of monomers such as styrene, acrylonitrile, and methyl methacrylate under controlled temperature conditions.
Major Products Formed
Decomposition: The major products are free radicals and nitrogen gas.
Radical Polymerization: The major products are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:
Chemistry: It is used as a radical initiator in various polymerization reactions to study the kinetics and mechanisms of polymer formation.
Biology: It is used in the synthesis of biocompatible polymers for drug delivery and tissue engineering applications.
Medicine: It is used in the development of polymer-based drug delivery systems and medical devices.
Industry: It is used in the production of plastics, rubbers, and other polymeric materials.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound upon heating to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of the polymer chain through radical reactions.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its high thermal stability and ability to decompose at relatively low temperatures, making it suitable for a wide range of polymerization reactions.
List of Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
Eigenschaften
CAS-Nummer |
56594-87-7 |
|---|---|
Molekularformel |
C30H66N4O12P2 |
Molekulargewicht |
736.8 g/mol |
IUPAC-Name |
cyclohexanamine;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h4*6H,1-5,7H2;3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t;;;;3-,5-,6-/m....1/s1 |
InChI-Schlüssel |
NVWGDAYGDKPKLQ-CBCSRFDDSA-N |
Isomerische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)



![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)



![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)
